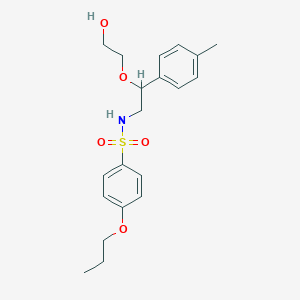

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

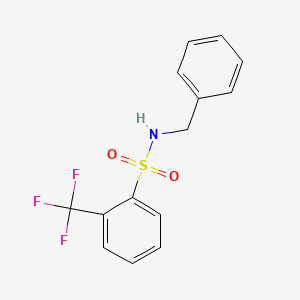

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. In recent years, AH-7921 has gained popularity as a recreational drug, leading to its classification as a controlled substance in many countries.

Aplicaciones Científicas De Investigación

Oxidation and Hydroxylation Studies

The oxidation of hydrocarbons by aqueous platinum salts has been studied, revealing mechanisms and selectivity in organic compound transformations. This research underscores the potential of using platinum salts for stepwise hydroxylation processes, which could be relevant for derivatives of benzenesulfonamide in synthesizing intermediates for pharmaceuticals or fine chemicals (Labinger et al., 1993).

Polymer Functionalization

Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized, showcasing methods for functionalizing polymeric materials. This approach could be applied to a broad range of sulfonamide derivatives for developing new materials with specific properties (Hori et al., 2011).

Stereoselectivity in Organic Synthesis

Research into the stereoselectivity control of chiral ortho-sulfinyl benzyl carbanions with aldehydes provides insights into the synthesis of enantiomerically pure compounds. Such studies are crucial for the development of asymmetric synthesis methods, potentially applicable to sulfonamide derivatives (Ruano et al., 2004).

Protection of Ketones and Aldehydes

The mild, room-temperature protection of ketones and aldehydes as 1,3-dioxolanes under basic conditions highlights a method for protecting functional groups in complex organic molecules. This research could be extended to the protection of functional groups in sulfonamide derivatives during synthetic procedures (Hassner et al., 2012).

Sulfonamide Derivatives as Catalysts

Sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts in alcohol oxidation. This suggests that sulfonamide derivatives could serve as ligands in metal complexes, offering catalytic properties for various chemical transformations (Hazra et al., 2015).

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5S/c1-3-13-25-18-8-10-19(11-9-18)27(23,24)21-15-20(26-14-12-22)17-6-4-16(2)5-7-17/h4-11,20-22H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHGFVJCORCLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)

![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)

![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)